
Polonium--scandium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polonium–scandium (1/1) is a compound formed by the combination of polonium and scandium in a 1:1 ratio. Polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie in 1898 . Scandium, on the other hand, is a transition metal that is relatively rare and has unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of polonium–scandium (1/1) involves the direct reaction of polonium and scandium under controlled conditions. Polonium can be obtained through the decay of uranium ores, while scandium is typically extracted from minerals such as thortveitite . The reaction is carried out in a controlled environment to ensure the safety and stability of the compound.
Industrial Production Methods
Industrial production of polonium–scandium (1/1) is limited due to the rarity and radioactivity of polonium. small-scale production can be achieved through specialized facilities that handle radioactive materials. The process involves the careful handling and combination of polonium and scandium under strict safety protocols.
Análisis De Reacciones Químicas
Types of Reactions
Polonium–scandium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Polonium, being a chalcogen, can form compounds with halogens, oxygen, and other elements . Scandium, as a transition metal, can participate in reactions that involve the formation of complexes and coordination compounds .
Common Reagents and Conditions
Common reagents used in the reactions of polonium–scandium (1/1) include halogens (such as chlorine and bromine), oxygen, and reducing agents like hydrogen sulfide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound.
Major Products
The major products formed from the reactions of polonium–scandium (1/1) depend on the specific reagents and conditions used. For example, the reaction with halogens can produce polonium halides and scandium halides, while oxidation reactions can result in the formation of polonium oxides and scandium oxides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of polonium–scandium (1/1) involves the interaction of polonium’s radioactive properties with scandium’s chemical reactivity. Polonium emits alpha particles, which can cause ionization and damage to biological tissues . Scandium, as a transition metal, can form stable complexes with various ligands, enhancing the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Polonium–scandium (1/1) can be compared with other similar compounds, such as:
Polonium–yttrium (1/1): Similar to polonium–scandium, this compound involves the combination of polonium with another transition metal, yttrium.
Polonium–aluminum (1/1): This compound combines polonium with aluminum, another metal with distinct properties.
The uniqueness of polonium–scandium (1/1) lies in the combination of polonium’s radioactivity with scandium’s transition metal characteristics, resulting in a compound with diverse applications and properties.
Propiedades
Número CAS |
60730-55-4 |
|---|---|
Fórmula molecular |
PoSc |
Peso molecular |
253.93834 g/mol |
Nombre IUPAC |
polonium;scandium |
InChI |
InChI=1S/Po.Sc |
Clave InChI |
RAUPRAREQLIMSS-UHFFFAOYSA-N |
SMILES canónico |
[Sc].[Po] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
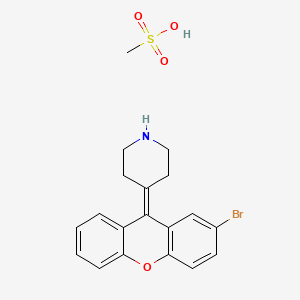
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

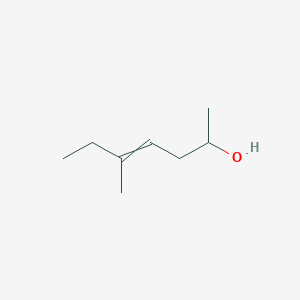
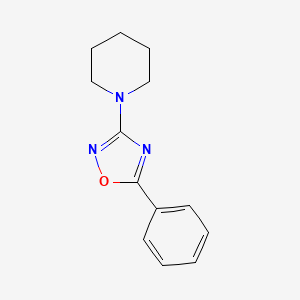
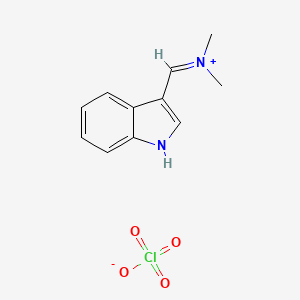
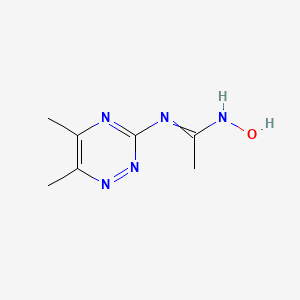
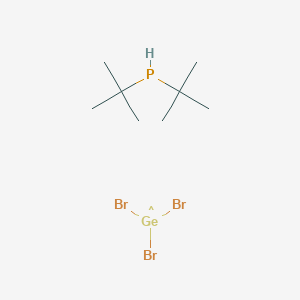

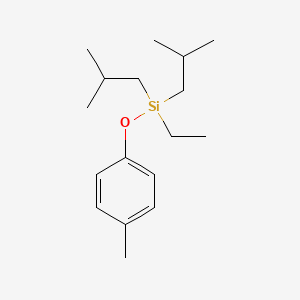
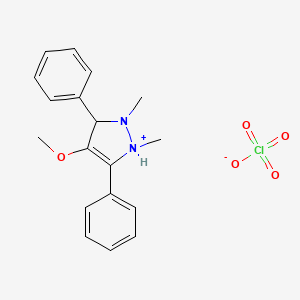
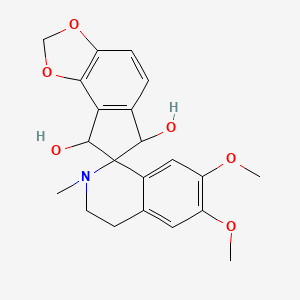
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
